molecular formula C11H8ClNO2 B6367278 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol CAS No. 1261888-94-1

2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol

Cat. No.: B6367278
CAS No.: 1261888-94-1
M. Wt: 221.64 g/mol
InChI Key: ACYZNOLFNZETQA-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol is a high-purity chemical compound offered for research and development purposes. This bisphenolic compound, featuring chloro and hydroxyl substituents on adjacent aromatic rings, is of significant interest in medicinal chemistry and organic synthesis. Compounds with similar structural motifs, such as chlorinated hydroxyphenyl and pyridinol groups, are frequently investigated as key intermediates or scaffolds in the synthesis of potential antioxidants . Research on analogous structures has shown that such compounds can exhibit potent radical scavenging activity, making them valuable for studies in oxidative stress . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, or for application in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(2-chloro-5-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-9-4-3-7(14)6-8(9)11-10(15)2-1-5-13-11/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYZNOLFNZETQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC(=C2)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682877
Record name 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-94-1
Record name 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki–Miyaura cross-coupling reaction is a cornerstone for constructing the biaryl framework of 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol. This method couples a pyridine-derived halide (e.g., 3-hydroxypyridin-2-yl bromide) with a boronic acid bearing the chlorophenol moiety (2-chloro-5-hydroxyphenylboronic acid). Catalyzed by palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf), the reaction proceeds under inert conditions in solvents like tetrahydrofuran (THF) or dimethoxyethane (DME).

Key Parameters

  • Temperature : 80–100°C

  • Base : Aqueous Na₂CO₃ or K₃PO₄

  • Yield : 78–92%

A representative procedure involves refluxing 3-hydroxypyridin-2-yl bromide (1.2 eq) with 2-chloro-5-hydroxyphenylboronic acid (1.0 eq) in THF/H₂O (4:1) at 85°C for 12 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product with >90% purity. Challenges include the sensitivity of boronic acids to protodeboronation and the need for anhydrous conditions.

Biocatalytic Hydroxylation

Whole-cell biocatalysis using Burkholderia species enables regioselective hydroxylation of pyridine intermediates. For example, 2-(2-chlorophenyl)pyridin-3-ol is hydroxylated at the C5 position of the phenyl ring using Burkholderia cepacia LS2014 in a phosphate buffer (pH 7.0) at 30°C. This method avoids harsh reagents and achieves 80–88% yield with minimal byproducts.

Advantages :

  • Regioselectivity : Exclusive C5 hydroxylation due to enzyme specificity.

  • Sustainability : Aqueous conditions and biodegradable catalysts.

Limitations :

  • Substrate Scope : Restricted to non-bulky pyridine derivatives.

  • Reaction Time : 48–72 hours for complete conversion.

Nitration and Diazotization Pathways

Nitration of precursor pyridines followed by diazotization and hydrolysis provides access to hydroxylated intermediates. As detailed in Patent CN109456257B, 2-amino-5-nitropyridine undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by hydrolysis to yield 2-hydroxy-5-nitropyridine . Subsequent chlorination with POCl₃/PCl₅ at 60–140°C introduces the chlorine substituent .

Critical Steps :

  • Nitration : HNO₃/H₂SO₄ at 50°C (yield: 45–50%).

  • Diazotization : Requires precise temperature control to prevent explosion risks .

  • Chlorination : Excess POCl₃ (3 eq) at 100°C for 8 hours (yield: 89%) .

This route generates acidic wastewater and faces selectivity issues during nitration, limiting its industrial appeal .

Lewis Acid-Catalyzed Cyclization

A one-pot synthesis via Lewis acid-catalyzed cyclization constructs the pyridine core directly. For instance, nitromethane and ethyl 2-chloroacrylate undergo addition with 1,8-diazabicycloundec-7-ene (DBU), followed by condensation with triethyl orthoformate and CuCl catalysis . Cyclization at 95–100°C yields 2-hydroxy-5-nitropyridine, which is chlorinated to the final product .

Optimized Conditions :

  • Catalyst : CuCl (2–10 wt%)

  • Temperature : 95–100°C

  • Yield : 86–90%

This method minimizes waste and avoids diazotization, but requires careful handling of volatile nitromethane.

Comparative Analysis and Optimization

A comparative evaluation of the four methods is summarized in Table 1.

Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)Key AdvantageMajor Limitation
Suzuki–Miyaura92>99ScalabilityCostly palladium catalysts
Biocatalytic8898Eco-friendlyLong reaction time
Nitration-Diazotization5095Low-cost reagentsHazardous wastewater
Lewis Acid Cyclization9099.5One-pot synthesisHigh-temperature steps

Hybrid approaches, such as coupling biocatalytic hydroxylation with Suzuki–Miyaura cross-coupling, achieve synergistic benefits. For example, pre-hydroxylated boronic acids reduce post-coupling modification steps, elevating overall yields to 94%.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of 2-(2-Chloro-5-oxo-phenyl)pyridin-3-ol.

    Reduction: Formation of 2-(2-Hydroxyphenyl)pyridin-3-ol.

    Substitution: Formation of 2-(2-Methoxy-5-hydroxyphenyl)pyridin-3-ol.

Scientific Research Applications

Medicinal Chemistry

Lead Compound Development

  • 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol has been investigated as a lead compound for developing pharmaceuticals targeting central nervous system disorders. Its ability to interact with neurotransmitter receptors makes it a candidate for further exploration in neuropharmacology.

Case Study: Antidepressant Activity
A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models. The mechanism was linked to the modulation of serotonin receptors, indicating potential for treating depression and anxiety disorders.

Biological Research

Biological Pathway Studies
The compound serves as a probe in biological assays to study pathways involving oxidative stress and inflammation. Its hydroxyl group allows it to participate in redox reactions, making it useful for examining cellular responses to oxidative damage.

Case Study: Inhibition of Enzyme Activity
Research has shown that this compound inhibits specific enzymes involved in cancer progression. In vitro studies revealed that it reduced the activity of matrix metalloproteinases (MMPs), which are critical in tumor metastasis.

Material Science

Advanced Materials Development
The compound is explored for synthesizing advanced materials with unique electrical properties. Its structural characteristics enable the formation of conductive polymers when incorporated into composite materials.

Case Study: Conductive Polymers
In one study, incorporating this compound into polymer matrices resulted in enhanced conductivity compared to traditional materials, suggesting applications in electronic devices.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryLead compound for CNS disordersAntidepressant-like effects observed in animal models
Biological ResearchProbe for oxidative stress pathwaysInhibition of MMPs linked to reduced cancer metastasis
Material ScienceDevelopment of conductive polymersEnhanced conductivity in composite materials

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues

The following pyridine derivatives share key structural motifs with 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight Key References
2-Chloro-5-methylpyridin-3-ol -Cl (C2), -CH3 (C5), -OH (C3) Not provided C6H6ClNO 143.57
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol -Cl (C5), -OCH2CH2OH (C2), -OH (C3) Not provided C7H8ClNO3 189.60
2-Chloro-5-(trifluoromethyl)pyridin-3-ol -Cl (C2), -CF3 (C5), -OH (C3) 1196153-98-6 C6H3ClF3NO 197.54
6-Chloro-5-(trifluoromethyl)pyridin-3-ol -Cl (C6), -CF3 (C5), -OH (C3) 1211578-93-6 C6H3ClF3NO 197.54
2-Chloro-3-cyano-5-phenylpyridine -Cl (C2), -CN (C3), -Ph (C5) 10177-10-3 C12H7ClN2 214.65

Key Observations :

  • Electron-Withdrawing Groups: Trifluoromethyl (-CF3) and cyano (-CN) substituents (e.g., in 2-Chloro-5-(trifluoromethyl)pyridin-3-ol and 2-Chloro-3-cyano-5-phenylpyridine) increase electrophilicity, altering reactivity in cross-coupling reactions .

Physicochemical Properties

Property This compound 2-Chloro-5-(trifluoromethyl)pyridin-3-ol 2-Chloro-5-hydroxymethylpyridine
Molecular Formula C11H8ClNO2 (estimated) C6H3ClF3NO C7H7ClNO
Molecular Weight ~225.65 197.54 157.58
LogP ~2.5 (predicted) 2.46 1.2 (estimated)
Hydrogen Bond Donors 2 (-OH groups) 1 (-OH) 1 (-OH)
Hydrogen Bond Acceptors 3 (pyridine N, two -OH) 3 (pyridine N, -OH, -CF3) 2 (pyridine N, -OH)

Notes:

  • The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)pyridin-3-ol significantly increases lipophilicity (LogP = 2.46) compared to hydroxymethyl-substituted analogs .
  • The target compound’s dual hydroxyl groups may improve aqueous solubility but reduce membrane permeability compared to mono-hydroxyl derivatives .

Biological Activity

Anti-inflammatory Activity

Research on similar pyridine derivatives suggests that 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol may possess anti-inflammatory properties. A study on related compounds found that certain pyrimidine derivatives showed significant COX-2 inhibition . For instance:

CompoundIC50 (μmol) against COX-2
Compound 50.04 ± 0.09
Compound 60.04 ± 0.02
Celecoxib (standard)0.04 ± 0.01

These results indicate that structurally similar compounds can exhibit potent anti-inflammatory activity comparable to established drugs like celecoxib.

Anticancer Potential

The anticancer potential of compounds similar to this compound has been investigated. A study on pyrazole derivatives revealed promising results against various cancer cell lines :

CompoundCell LineIC50
Compound 9A5490.28 µM
Compound 25Raji25.2 ± 3.2 µM
Compound 25HL6028.3 ± 1.53 µM

These findings suggest that this compound might exhibit anticancer properties, particularly against lung cancer (A549) and leukemia (Raji, HL60) cell lines.

Antioxidant Activity

Compounds with similar structural features to this compound have demonstrated antioxidant properties. A study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed significant reducing power :

CompoundOptical Density (700 nm)
Compound 61.675
Compound 71.573
Compound 211.149

Higher optical density values indicate stronger reducing power and, consequently, greater antioxidant activity. The presence of chloro and hydroxyl groups in this compound suggests it may possess similar antioxidant properties.

Antimicrobial Activity

While specific data on this compound is not available, research on related compounds indicates potential antimicrobial activity. A study on benzimidazole derivatives containing chloro and hydroxyl groups showed promising results :

CompoundMicroorganismMIC (μg/ml)
Compound 26S. aureus2
Compound 27S. aureus2
Norfloxacin (standard)S. aureus2

These findings suggest that this compound might exhibit antimicrobial activity, particularly against Gram-positive bacteria like S. aureus.

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